molecular formula C14H11BrO2 B1269425 4-[(2-Bromobenzyl)oxy]benzaldehyde CAS No. 632300-46-0

4-[(2-Bromobenzyl)oxy]benzaldehyde

Cat. No.: B1269425
CAS No.: 632300-46-0
M. Wt: 291.14 g/mol
InChI Key: LNIYYHBOWYPIAC-UHFFFAOYSA-N
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Description

4-[(2-Bromobenzyl)oxy]benzaldehyde, also known as 4-Bromobenzaldehyde, is an organic compound belonging to the family of benzaldehydes. It is a colorless solid with a melting point of 87-89°C and a boiling point of 202-204°C. It is a versatile chemical compound that is widely used in scientific research and lab experiments due to its unique properties.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of related compounds, such as 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes and their oximes, involve various spectroscopic techniques, including FT-IR, GC-MS, and NMR. These processes are critical for understanding the structural and molecular properties of such compounds (Balachander & Manimekalai, 2017).

Chemical Reactions and Mechanisms

  • Studies on related benzaldehydes have explored their roles in chemical reactions like intramolecular nucleophilic attack at silicon in o-silylbenzyl alcohols, providing insight into novel synthesis pathways (Hudrlik, Hudrlik & Jeilani, 2011).
  • Research into benzaldehyde O-alkyloximes has revealed their potential as plant growth regulators, indicating a possible application in agricultural science (Yoshikawa & Doi, 1998).

Medicinal Chemistry and Therapeutic Applications

  • Synthesis of benzyloxybenzaldehyde derivatives and their testing against cell lines, such as HL-60, highlight their potential anticancer activity, suggesting applications in medicinal chemistry and drug development (Lin et al., 2005).

Novel Synthetic Techniques

  • Research into the synthesis of various substituted benzaldehydes using palladium-catalyzed ortho-bromination demonstrates innovative approaches to synthesizing complex organic compounds (Dubost et al., 2011).

Properties

IUPAC Name

4-[(2-bromophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c15-14-4-2-1-3-12(14)10-17-13-7-5-11(9-16)6-8-13/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIYYHBOWYPIAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351909
Record name 4-[(2-bromobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

632300-46-0
Record name 4-[(2-bromobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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